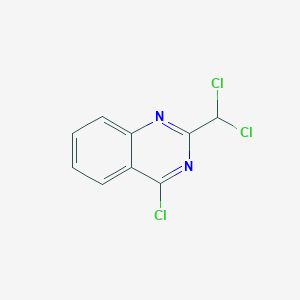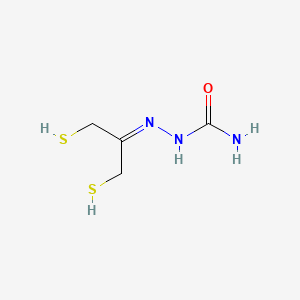![molecular formula C17H12N4O2S B14158747 4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol CAS No. 888215-20-1](/img/structure/B14158747.png)
4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol is a complex organic compound that features a quinoline ring fused with a triazole ring and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol typically involves multi-step reactions starting from quinoline derivativesThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The hydroxyl groups on the benzene ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of 4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The quinoline and triazole rings are known to interact with DNA and proteins, disrupting their normal functions and leading to cell death or inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline ring and have similar biological activities.
Triazole derivatives: Compounds like fluconazole and itraconazole share the triazole ring and are used as antifungal agents
Uniqueness
4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol is unique due to the combination of the quinoline, triazole, and benzene-1,3-diol moieties. This unique structure imparts a range of chemical reactivities and biological activities that are not found in simpler compounds .
Propriétés
Numéro CAS |
888215-20-1 |
|---|---|
Formule moléculaire |
C17H12N4O2S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3-(2,4-dihydroxyphenyl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H12N4O2S/c22-10-6-7-12(15(23)9-10)16-19-20-17(24)21(16)14-5-1-4-13-11(14)3-2-8-18-13/h1-9,22-23H,(H,20,24) |
Clé InChI |
RANGGRFKXIPVTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=N2)C(=C1)N3C(=NNC3=S)C4=C(C=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
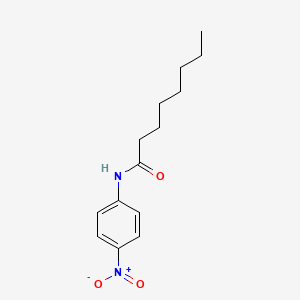
![(4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)hydrazine](/img/structure/B14158685.png)
![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)
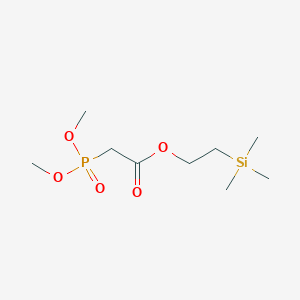

![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
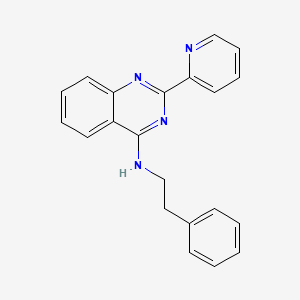
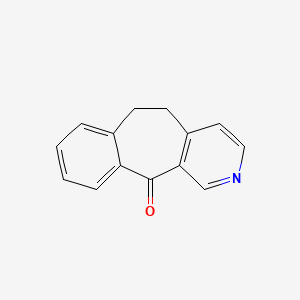
![9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158718.png)

